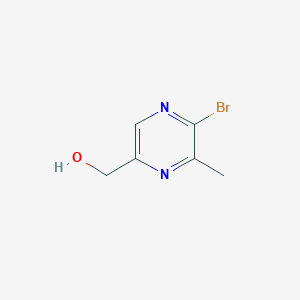![molecular formula C11H16O2 B13681490 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)
1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxymethoxyethyl group and a methyl group
Preparation Methods
The synthesis of 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene typically involves the reaction of 3-methylbenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives.
Scientific Research Applications
1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene can be compared with other similar compounds, such as:
1-[2-(Methoxyethoxy)ethyl]-3-methylbenzene: This compound has a similar structure but with a methoxyethoxy group instead of a methoxymethoxy group, leading to differences in reactivity and applications.
1-[2-(Ethoxymethoxy)ethyl]-3-methylbenzene:
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-[2-(methoxymethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-10-4-3-5-11(8-10)6-7-13-9-12-2/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
DJIIKRHQFQDZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)


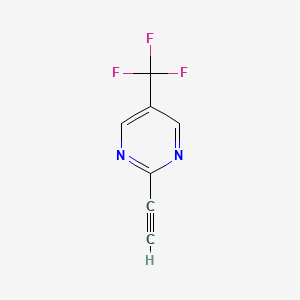

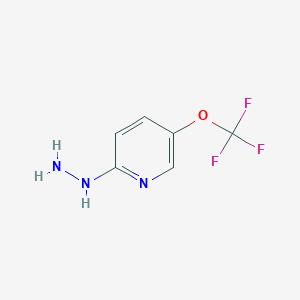


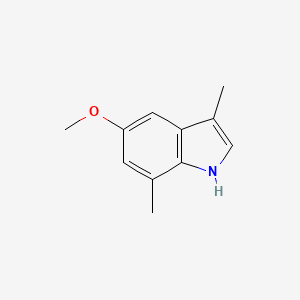
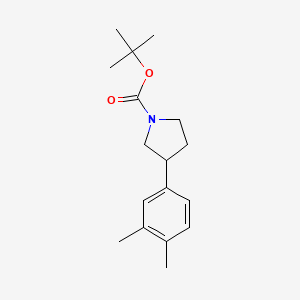
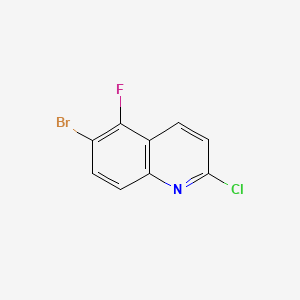
![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
